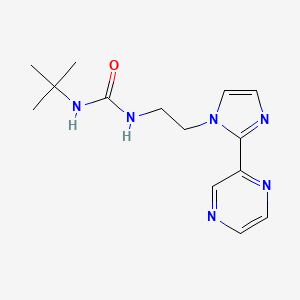

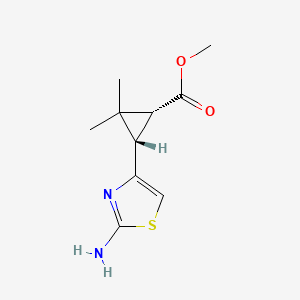

![molecular formula C17H18OS2 B2397861 1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one CAS No. 27997-96-2](/img/structure/B2397861.png)

1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one” is a chemical compound with the Inchi Code 1S/C17H18OS/c1-13-3-7-15(8-4-13)17(18)11-12-19-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 .

Synthesis Analysis

While specific synthesis methods for “1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one” were not found, a related compound, 1,3 and 1,4-bis [5- (R-sulfanyl)-1,2,4-triazol-3-yl)benzene derivatives, were synthesized by the reaction of isophthalic and terephthalic acid hydrazides with methyl and aryl isothiocyanates, followed by base-catalyzed cyclization and alkylation of the resulting bis-triazolethiols with alkyl bromides .Molecular Structure Analysis

The molecular formula of “1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one” is C17H18OS . The exact mass is 238.13600 and the average mass is 238.32400 .Physical And Chemical Properties Analysis

The physical and chemical properties of “1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one” are not fully available. The molecular weight is 238.32400 .Scientific Research Applications

Bioremediation Applications

Research involving laccase from Fusarium incarnatum UC-14 has demonstrated its potential in the bioremediation of Bisphenol A, highlighting the enzyme's ability to degrade phenolic environmental pollutants in a reverse micelles system. This process resulted in significant degradation of Bisphenol A, indicating the potential utility of sulfur-containing compounds and enzymes in environmental cleanup efforts (Chhaya & Gupte, 2013).

Materials Science

In materials science, thiophenyl-substituted benzidines have been used to create transparent aromatic polyimides with high refractive indices and small birefringences. These materials exhibit good thermomechanical stabilities and are of interest for optical applications, demonstrating the utility of sulfur-containing aromatic compounds in the development of advanced materials (Tapaswi et al., 2015).

Chemical Synthesis

Sulfur-containing compounds also play a critical role in chemical synthesis. For example, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been used as a recyclable catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), showcasing the versatility of sulfur-containing catalysts in facilitating condensation reactions (Tayebi et al., 2011).

properties

IUPAC Name |

1,3-bis[(4-methylphenyl)sulfanyl]propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18OS2/c1-13-3-7-16(8-4-13)19-11-15(18)12-20-17-9-5-14(2)6-10-17/h3-10H,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFVGFCQZWZWILS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)CSC2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

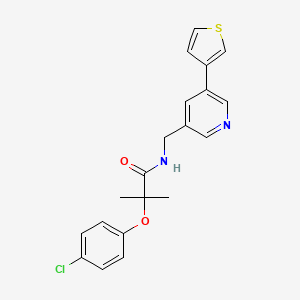

![Cyclopropyl-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2397788.png)

amine hydrochloride](/img/structure/B2397789.png)

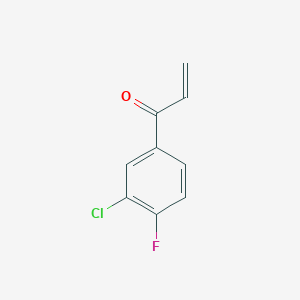

![4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2397790.png)

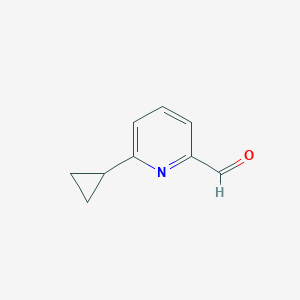

![2-[[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2397791.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2397794.png)

![2-[(15S)-10-(3-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2397796.png)

![6,12-Dihydroindeno[1,2-b]fluorene](/img/structure/B2397799.png)